

6-Chlorocinnoline: Physicochemical Profiling & Synthetic Utility[1]

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Compound of Interest

Compound Name: 6-Chlorocinnoline

CAS No.: 17404-91-0

Cat. No.: B175051

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Executive Summary

6-Chlorocinnoline is a halogenated benzo-fused pyridazine derivative serving as a critical scaffold in heterocyclic chemistry and medicinal optimization. Distinguished by its 1,2-diazine core, it functions as a bioisostere for quinoline and isoquinoline moieties, offering altered electronic distribution and hydrogen-bonding capabilities. This guide provides a definitive analysis of its physical constants, spectral fingerprints, and synthetic pathways, specifically tailored for researchers optimizing lead compounds in antibacterial and antiproliferative workflows.

Molecular Identity & Structural Analysis[1][2]

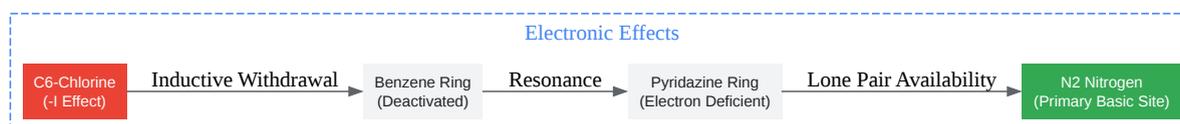
The cinnoline core consists of a benzene ring fused to a pyridazine ring.[1] The introduction of a chlorine atom at position 6 exerts a significant electron-withdrawing inductive effect (-I), deactivating the homocyclic ring while modulating the basicity of the N1/N2 diaza-system.

Table 1: Chemical Identity Matrix

Parameter	Specification
IUPAC Name	6-Chlorocinnoline
CAS Registry Number	17404-91-0
Molecular Formula	C ₈ H ₅ ClN ₂
Molecular Weight	164.59 g/mol
SMILES	Clc1ccc2nncc2c1
InChI Key	GKJSZXGYFJBYRQ-UHFFFAOYSA-N
Structural Class	1,2-Benzodiazine (Heterocyclic Aromatic)

Structural Visualization

The following diagram illustrates the resonance stabilization and electronic density distribution, highlighting the deactivating influence of the C6-Chlorine substituent.



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Figure 1: Electronic influence of the C6-chloro substituent on the cinnoline scaffold.

Physicochemical Profile

Accurate physical constants are prerequisite for process scaling and formulation. **6-Chlorocinnoline** presents as a crystalline solid with distinct thermal properties compared to its quinoline isomers.

Table 2: Physical Characteristics

Property	Value / Range	Contextual Note
Appearance	Yellow crystalline solid	Distinct from the colorless quinoline; color arises from $n \rightarrow \pi^*$ transitions in the N=N bond.
Melting Point	123.8 – 124.9 °C	Sharp melting range indicates high crystallinity and purity potential [1].
Solubility	Soluble in CHCl ₃ , DMSO, EtOAc	Lipophilic nature (LogP ~2.5 predicted) limits aqueous solubility without pH adjustment.
pKa (Estimated)	-2.0 – 2.2	The 6-Cl substituent lowers the pKa relative to unsubstituted cinnoline (pKa 2.64), reducing basicity.
H-Bond Donors	0	Aprotic acceptor only.
H-Bond Acceptors	2	N1 and N2 atoms available for interaction.

Spectral Characterization

The identification of **6-Chlorocinnoline** is validated through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is derived from purified samples in deuterated chloroform (

).

Nuclear Magnetic Resonance (H & C NMR)

The low-field shift of the proton at position 3 (H3) is characteristic of the diazine ring system.

Table 3:

H NMR Data (CDCl₃)

Position	Shift (δ ppm)	Multiplicity	Coupling Constant (Hz)	Assignment Logic
H3	9.30	Doublet (d)	6.2	Deshielded by adjacent N2; characteristic heteroaromatic proton.
H4	7.77	Doublet (d)	6.2	Coupled to H3; less deshielded.
H5	7.82	Doublet (d)	2.1	Meta-coupling to H7; peri-position effect.
H7	7.76	Doublet of Doublets (dd)	9.1, 2.1	Ortho to H8, Meta to H5.
H8	8.47	Doublet of Doublets (dd)	9.1, 0.6	Deshielded by N1 lone pair proximity (anisotropic effect).

C NMR Shifts (ppm): 149.16, 145.50, 137.45, 131.97, 131.66, 126.59, 125.21, 121.44 [1].[2]

Mass Spectrometry[1][5]

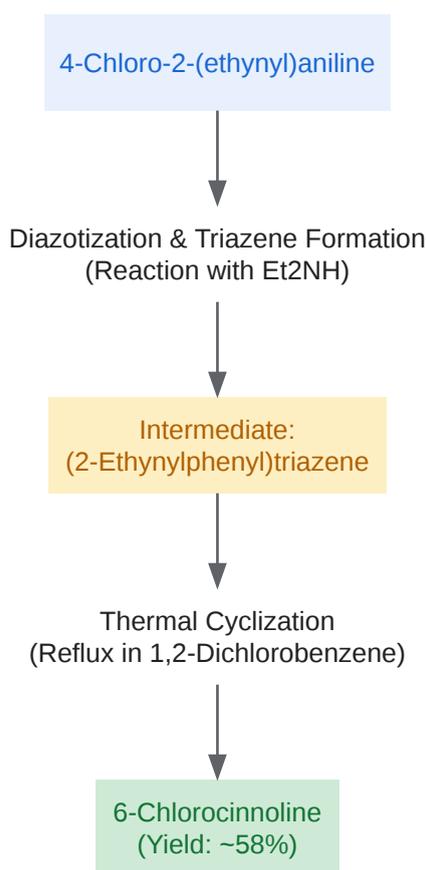
- Ionization Mode: FAB / ESI
- Molecular Ion (): m/z 165 (100% abundance)[2]
- Isotope Pattern: Distinct M+2 peak at m/z 167 (~33% intensity relative to base peak) confirms the presence of a single Chlorine atom.

Synthetic Pathways & Purity Profiling[1]

Synthesis of **6-Chlorocinnoline** is non-trivial due to the scarcity of commercially available substituted cinnolines. Two primary validated pathways exist, with the Richter-type cyclization being the most robust for laboratory scale.

Pathway A: Thermal Cyclization of Triazenes (Preferred)

This method avoids the harsh conditions of classical Widman-Stoermer synthesis and yields high-purity product.



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Figure 2: Synthesis via thermal cyclization of ethynylphenyl triazenes [1].

Pathway B: Ring Enlargement

An alternative route involves the ring enlargement of 2H-indazole-3-carbaldehyde tosylhydrazone heated in 1,2-dichlorobenzene.[1] While effective, this method requires

complex precursor synthesis.

Handling, Stability & Safety

Stability Profile

- **Thermal Stability:** Stable up to ~200°C; decomposition occurs above melting point if prolonged.
- **Photostability:** Cinnolines are susceptible to photodegradation upon extended UV exposure. Store in amber vials.
- **Reactivity:** The C4 position is susceptible to nucleophilic attack if activated (e.g., via N-oxidation). The C6-Cl bond is robust but can participate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) under forcing conditions.

Hazard Classification (GHS)

- **Signal Word:** Warning
- **Hazard Statements:**
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Handling Protocol:** Use essentially within a fume hood. Neoprene gloves are recommended due to the compound's lipophilicity and potential for dermal absorption.

Applications in Drug Discovery[1][6]

6-Chlorocinnoline acts as a versatile bioisostere for the quinoline ring system. In drug design, the replacement of a CH group (quinoline) with a Nitrogen atom (cinnoline) lowers the lipophilicity (LogP) and introduces a new hydrogen bond acceptor site, potentially improving the pharmacokinetic (PK) profile of a lead candidate.

Key Research Areas:

- Antibacterial Agents: Cinnoline derivatives have shown efficacy against Gram-positive strains, analogous to ciprofloxacin-type mechanisms.
- Antitumor Intermediates: Used as a precursor for 4-amino-**6-chlorocinnoline** derivatives, which intercalate DNA.
- Agrochemicals: Investigated for antifungal properties in crop protection.

References

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